4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine 4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862393
InChI: InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3
SMILES:
Molecular Formula: C7H12IN3
Molecular Weight: 265.09 g/mol

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine

CAS No.:

Cat. No.: VC15862393

Molecular Formula: C7H12IN3

Molecular Weight: 265.09 g/mol

* For research use only. Not for human or veterinary use.

4-Iodo-1-isopropyl-3-methyl-1H-pyrazol-5-amine -

Specification

Molecular Formula C7H12IN3
Molecular Weight 265.09 g/mol
IUPAC Name 4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C7H12IN3/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,9H2,1-3H3
Standard InChI Key ANSCIIIYKUXYDA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1I)N)C(C)C

Introduction

PropertyValue
IUPAC Name4-iodo-5-methyl-2-propan-2-ylpyrazol-3-amine
Molecular FormulaC₇H₁₂IN₃
Molecular Weight265.09 g/mol
Canonical SMILESCC1=NN(C(=C1I)N)C(C)C
InChI KeyANSCIIIYKUXYDA-UHFFFAOYSA-N

The planar pyrazole ring facilitates π-π stacking interactions, while the iodine atom enhances electrophilic reactivity, making it suitable for cross-coupling reactions.

Synthesis and Manufacturing

Halogenation of Pyrazole Precursors

The synthesis typically begins with N-isopropyl-3-methyl-1H-pyrazol-5-amine, which undergoes iodination at the 4-position. VulcanChem reports that halogenation protocols using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid yield the target compound. A representative pathway involves:

  • Cyclization: Condensation of hydrazine derivatives with β-keto esters to form the pyrazole core.

  • Iodination: Electrophilic substitution using ICl at 0–5°C to introduce iodine selectively.

Patent-Derived Methodologies

A Chinese patent (CN111303035A) describes a related synthesis for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, highlighting techniques transferable to iodinated analogs . Key steps include:

  • Diazotization: Treatment of 4-halo-pyrazole-3-amine with NaNO₂/HCl to form diazonium salts.

  • Sandmeyer Reaction: Substitution using Cu₂O to introduce difluoromethyl groups .

While this patent focuses on brominated intermediates, analogous iodine substitution could employ KI or CuI catalysts under similar conditions.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Iodinating AgentICl in CH₃COOH72–78
Temperature0–5°C-
CatalystNone-

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of the isopropyl and methyl groups to optimize bioactivity.

  • Catalytic Applications: Exploiting iodine’s role in Suzuki-Miyaura couplings for pharmaceutical intermediates.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator